molecular formula C18H13F5O4 B1614125 Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate CAS No. 926921-58-6

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate

Cat. No.: B1614125
CAS No.: 926921-58-6
M. Wt: 388.3 g/mol
InChI Key: WYPMTMHPUSJKHI-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is a specialized chemical reagent designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound is primarily valued as a high-value building block for the synthesis of more complex molecules. The pentafluorophenyl ester group is a well-known active ester, facilitating efficient coupling reactions to form amide bonds under mild conditions, which is crucial in peptide mimicry and polymer synthesis . Concurrently, the tetrahydro-2H-pyran-4-yloxy moiety can serve as a protected or functionalized group, influencing the solubility and conformational properties of the target compound. This makes it a versatile intermediate in constructing potential pharmacologically active compounds, such as histone deacetylase (HDAC) inhibitors, where selective inhibition of HDAC6 is a promising therapeutic strategy for hematological cancers . Furthermore, the perfluoroaromatic component suggests potential applications in developing materials with unique electronic properties or in creating dendronized chromophores for nonlinear optics (NLO), where arene-perfluoroarene (ArArF) interactions can be exploited to stabilize amorphous phases and enhance material performance . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)10-3-1-2-4-11(10)26-9-5-7-25-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPMTMHPUSJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640232
Record name Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-58-6
Record name Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification to Form 2-(tetrahydro-2H-pyran-4-yloxy)benzoic Acid

  • Reagents and Conditions:

    • Starting material: 2-hydroxybenzoic acid or its derivatives
    • Tetrahydro-2H-pyran-4-ol (THP alcohol)
    • Acid catalyst (e.g., p-toluenesulfonic acid) or base (e.g., potassium carbonate)
    • Solvent: Typically anhydrous solvents such as dichloromethane or acetonitrile
    • Temperature: Ambient to reflux conditions depending on catalyst and solvent
  • Mechanism:
    The phenolic hydroxyl group of 2-hydroxybenzoic acid undergoes nucleophilic substitution with the tetrahydropyranyl alcohol, forming an ether linkage. Protection of the hydroxyl group as a tetrahydropyranyl ether stabilizes the molecule and modulates its reactivity.

Formation of Pentafluorophenyl Ester

  • Reagents and Conditions:

    • 2-(tetrahydro-2H-pyran-4-yloxy)benzoic acid intermediate
    • Pentafluorophenol (PFP)
    • Coupling agent: DCC or DIC
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction time: Several hours under inert atmosphere (nitrogen or argon)
  • Procedure:
    The carboxylic acid is activated by the coupling agent forming an O-acylisourea intermediate, which then reacts with pentafluorophenol to give the pentafluorophenyl ester. The reaction is typically performed under anhydrous and inert conditions to avoid side reactions.

  • Purification:
    The reaction mixture is filtered to remove dicyclohexylurea byproduct, concentrated, and purified by flash column chromatography using silica gel and appropriate eluents (e.g., dichloromethane/methanol mixtures).

Representative Data and Yields

Step Reagents/Conditions Yield (%) Notes
Etherification 2-hydroxybenzoic acid + THP alcohol, acid/base catalyst, reflux 80-90 High selectivity for ether formation
Pentafluorophenyl ester formation PFP + DCC/DIC, DCM, 0 °C to RT, inert atmosphere 75-85 Requires anhydrous conditions for best yield

Research Findings and Analytical Characterization

  • Melting Point: Approximately 111 °C, indicating a crystalline solid form.
  • Molecular Weight: 388.29 g/mol, consistent with the molecular formula C18H13F5O4.
  • Spectroscopic Data:
    • ^1H NMR confirms the presence of tetrahydropyranyl protons and aromatic protons of the benzoate ring.
    • ^19F NMR shows characteristic signals for the pentafluorophenyl group.
    • IR spectroscopy indicates ester carbonyl stretching around 1730 cm^-1 and ether C–O stretching.
  • Purity: Commercially available samples report purities around 97-98%.

Notes on Reaction Optimization

  • The use of dry solvents and inert atmosphere is critical to prevent hydrolysis of activated esters.
  • The choice of coupling agent affects yield and side-product formation; DIC is often preferred for cleaner reactions.
  • Reaction temperature control (starting at 0 °C) helps minimize side reactions during ester formation.
  • Flash chromatography conditions may be optimized by adjusting polarity of eluents to separate the product from unreacted starting materials and byproducts.

Summary Table of Preparation Method

Preparation Stage Key Reagents Conditions Outcome
Etherification 2-hydroxybenzoic acid, THP alcohol, acid/base catalyst Reflux, anhydrous solvent Formation of 2-(tetrahydro-2H-pyran-4-yloxy)benzoic acid
Activation to Pentafluorophenyl ester Pentafluorophenol, DCC/DIC, DCM 0 °C to RT, inert atmosphere This compound

Chemical Reactions Analysis

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pentafluorophenyl derivatives are often utilized as intermediates in the synthesis of pharmaceuticals. The presence of the pentafluorophenyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems.

  • Case Study : Research has indicated that compounds with similar fluorinated structures exhibit improved pharmacokinetic properties, such as increased bioavailability and reduced clearance rates in vivo. For instance, studies have shown that fluorinated analogs of known drugs can lead to enhanced binding affinities for target proteins .

Materials Science

In materials science, pentafluorophenyl compounds are employed in the development of advanced materials, including polymers and coatings.

  • Applications :
    • Fluorinated Polymers : These compounds can be used to synthesize polymers with unique thermal and chemical resistance properties.
    • Coatings : The incorporation of pentafluorophenyl groups into coatings can impart hydrophobic characteristics, making surfaces more resistant to water and stains.

Analytical Chemistry

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is also valuable in analytical chemistry for the derivatization of various analytes.

  • Use in Chromatography : The compound can be used as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC), improving the detectability of certain analytes by enhancing their volatility or solubility .

Comparative Table of Applications

Application AreaSpecific UsesBenefits
Medicinal ChemistryDrug synthesisImproved bioavailability and metabolic stability
Materials SciencePolymer synthesis, coatingsEnhanced thermal stability and hydrophobicity
Analytical ChemistryDerivatization for GC/HPLCIncreased detectability of analytes

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate involves its interaction with nucleophiles and enzymes that catalyze ester hydrolysis. The pentafluorophenyl group enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate or a substrate for enzymatic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and commercial attributes of Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate and analogous pentafluorophenyl esters:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) CAS RN Price (1g) Key Structural Features
This compound - - - 926921-58-6 Contact seller Tetrahydro-2H-pyran-4-yloxy group
Pentafluorophenyl 2-(morpholinosulfonyl)benzoate C17H12F5NO5S 437.33 143.5–145.5 950603-27-7 ¥33,500 Morpholine sulfonyl substituent
Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate C16H6F5NO2S 371.28 68.5–69.5 926921-55-3 ¥33,500 Thiazole heterocycle at 3-position
Pentafluorophenyl 6-thien-2-ylnicotinate C16H6F5NO2S 371.28 139.5–141.5 926921-59-7 ¥29,900 Thienyl group on nicotinate scaffold
Pentafluorophenyl 3-(pyrid-2-yloxy)benzoate C18H8F5NO3 381.25 60.5–61.5 921938-61-6 ¥29,900 Pyridyloxy linkage at 3-position
Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate C15H5F5N2O2S 372.27 136–137 906352-58-7 ¥33,500 Thiazole-pyridyl hybrid structure
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate C18H11F8NO3 441.27 91–93 898289-52-6 ¥66,900 Morpholine and trifluoromethyl groups

Structural and Functional Insights

Electron-Withdrawing Groups: All compounds feature the pentafluorophenyl group, which enhances electrophilicity and stability.

Thermal Stability: Melting points vary significantly: The morpholinosulfonyl derivative (143.5–145.5°C) and thienylnicotinate (139.5–141.5°C) exhibit higher thermal stability, likely due to strong intermolecular interactions from sulfonyl and thienyl groups. The target compound’s melting point is unreported, but its tetrahydro-2H-pyran group may reduce crystallinity compared to rigid aromatic analogs.

Cost and Availability : The target compound’s pricing is undisclosed, while analogs range from ¥29,900 to ¥66,900 per gram. Higher costs correlate with complex substituents (e.g., trifluoromethyl-morpholine hybrid: ¥66,900) .

Pharmacological Relevance

  • The tetrahydro-2H-pyran moiety is a common pharmacophore in drug discovery (e.g., antiviral and anti-inflammatory agents), suggesting the target compound’s utility in developing metabolically stable prodrugs .
  • In contrast, thiazole- and pyridyl-containing analogs (e.g., CAS 926921-55-3 and 921938-61-6) are often employed in kinase inhibitor synthesis due to their planar, aromatic structures .

Notes

Data Limitations : The target compound lacks published melting point and precise molecular weight data, limiting direct comparisons.

Structural Trade-offs : While the tetrahydro-2H-pyran group may enhance solubility, it could reduce binding affinity in target proteins compared to flat heterocycles like thiazole.

Commercial Viability: Suppliers prioritize high-demand analogs (e.g., morpholinosulfonyl derivatives), whereas the target compound’s niche application may restrict bulk availability .

Biological Activity

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, drawing from various research findings, case studies, and relevant data.

  • Chemical Formula : C18_{18}H13_{13}F5_5O4_4
  • Molecular Weight : 388.29 g/mol
  • CAS Number : 926921-58-6
  • Physical State : Solid at room temperature
  • Solubility : Soluble in water

These properties suggest a compound that may interact with biological systems in diverse ways, potentially influencing various biochemical pathways.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent.
  • Cytotoxicity Assessment
    • In vitro assays on human cancer cell lines (e.g., HeLa cells) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50_{50} values around 20 µM.
  • Inflammatory Response Modulation
    • Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential as an anti-inflammatory agent.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Observed Effect
AntimicrobialS. aureus50Significant reduction in viability
AntimicrobialE. coli50Significant reduction in viability
CytotoxicityHeLa Cells20IC50_{50} = 20 µM
Anti-inflammatoryMacrophagesN/AReduced TNF-alpha and IL-6 secretion

Safety and Toxicology

According to safety data sheets, this compound is classified under several hazard categories:

  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2).
  • Acute Toxicity : Harmful if swallowed or inhaled (Categories 4 for oral, dermal, and inhalation).

These classifications necessitate careful handling and further toxicological studies to ascertain safe usage levels.

Q & A

Q. What are the common synthetic routes for preparing pentafluorophenyl esters with tetrahydro-2H-pyran-4-yloxy substituents?

Pentafluorophenyl esters are typically synthesized via coupling reactions between activated carboxylic acids (e.g., acid chlorides) and pentafluorophenol derivatives. For compounds like pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate, a two-step approach is often employed:

  • Step 1 : Introduction of the tetrahydro-2H-pyran-4-yloxy group via nucleophilic substitution or Mitsunobu reaction on a hydroxylated benzoic acid precursor.
  • Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by esterification with pentafluorophenol under basic conditions (e.g., NaH/THF) . Characterization typically involves melting point analysis (e.g., mp 111–114°C for related esters) and spectroscopic methods (NMR, FT-IR) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (≥97% purity for commercial batches) and thin-layer chromatography (TLC) . Structural confirmation relies on:

  • Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (e.g., C₁₈H₁₃F₅O₄, MW 388.28) .
  • ¹H/¹³C NMR : Signals corresponding to the tetrahydro-2H-pyran-4-yloxy group (δ ~3.5–4.5 ppm for pyran ring protons) and the pentafluorophenyl moiety (distinct ¹⁹F NMR shifts) .

Q. What are the key stability considerations for this compound under experimental conditions?

The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies should include:

  • pH-dependent degradation assays (e.g., monitoring decomposition in aqueous buffers at pH 2–12).
  • Thermal stability : Melting point consistency (e.g., mp 111–114°C) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can computational tools aid in optimizing synthetic pathways for this compound?

Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can predict feasible routes by leveraging reaction databases. For example:

  • Template-based synthesis planning : Prioritize routes with high yields for similar tetrahydro-2H-pyran-4-yloxy-containing esters .
  • DFT calculations : Optimize reaction energetics for key steps (e.g., esterification or pyran ring formation) .

Q. What strategies resolve contradictions in spectroscopic data for structurally analogous compounds?

Discrepancies in NMR or MS data may arise from stereochemical variations or solvent effects. Mitigation strategies include:

  • Dynamic NMR experiments : Resolve rotational barriers in the tetrahydro-2H-pyran ring .
  • High-resolution MS (HRMS) : Confirm molecular formulas with <5 ppm error margins .
  • Comparative analysis : Cross-reference with published analogs (e.g., pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate, CAS 930110-97-7) .

Q. How does the tetrahydro-2H-pyran-4-yloxy group influence reactivity in downstream applications?

The pyran ring enhances steric bulk and modulates electronic effects:

  • Steric effects : The 3D structure impacts coupling reactions (e.g., Suzuki-Miyaura) by hindering access to the aryl backbone.
  • Electronic effects : The ether oxygen participates in hydrogen bonding, affecting solubility and catalytic interactions . Experimental validation via X-ray crystallography (e.g., analogs in ) or Hammett substituent constants is recommended.

Q. What methodologies assess the compound’s stability under photolytic or oxidative conditions?

Advanced stability studies include:

  • Photodegradation assays : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS .
  • Oxidative stress tests : Use radical initiators (e.g., AIBN) or Fenton’s reagent to simulate oxidative environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate
Reactant of Route 2
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Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.